4-[(2-methyl-1,3-dioxolan-2-yl)methyl]piperidine hydrochloride
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Overview
Description
4-[(2-methyl-1,3-dioxolan-2-yl)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-methyl-1,3-dioxolan-2-yl)methyl]piperidine hydrochloride typically involves the reaction of piperidine with a dioxolane derivative. One common method includes the use of 2-methyl-1,3-dioxolane as a starting material, which is reacted with piperidine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and may require the use of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The hydrochloride salt form is typically obtained by treating the free base with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
4-[(2-methyl-1,3-dioxolan-2-yl)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.
Scientific Research Applications
4-[(2-methyl-1,3-dioxolan-2-yl)methyl]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-[(2-methyl-1,3-dioxolan-2-yl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methyl-1,3-dioxolan-2-yl)piperidine: A closely related compound with similar structural features but without the hydrochloride salt form.
1-(3-(Piperidin-4-yl)benzyl)piperidine: Another piperidine derivative with different substituents on the piperidine ring.
4-((Pyridin-2-ylthio)methyl)piperidin-4-ol: A compound with a pyridine ring and a thioether linkage.
Uniqueness
4-[(2-methyl-1,3-dioxolan-2-yl)methyl]piperidine hydrochloride is unique due to the presence of both the dioxolane and piperidine rings, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its free base or other derivatives.
Properties
CAS No. |
2639413-74-2 |
---|---|
Molecular Formula |
C10H20ClNO2 |
Molecular Weight |
221.7 |
Purity |
95 |
Origin of Product |
United States |
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